N-Methyl-N-((2-(1-(2-(methylamino)ethyl)piperidin-4-yl)pyridin-4-yl)methyl)-3-phenoxybenzamide, also known as TP-064, is a synthetic small molecule that functions as a potent and selective inhibitor of the protein arginine methyltransferase 4 (PRMT4), also known as coactivator-associated arginine methyltransferase 1 (CARM1) [, , , , , ]. In scientific research, TP-064 serves as a valuable tool for investigating the biological functions of PRMT4 and its potential as a therapeutic target for diseases like cancer [, , ].
Developing More Potent and Specific PRMT4 Inhibitors: Building upon the foundation laid by TP-064, future research can focus on designing and synthesizing even more potent and selective inhibitors of PRMT4 []. This could involve exploring novel chemical scaffolds and optimizing the pharmacokinetic properties of the inhibitors.
Exploring Potential Synergistic Therapies: Research could investigate whether combining TP-064 with other therapeutic agents enhances its efficacy. For instance, in cancer treatment, TP-064 could be combined with existing chemotherapy drugs or targeted therapies to achieve synergistic effects [].
TP-064 was synthesized by Takeda Pharmaceutical Company in Kanagawa, Japan, through a process that involved the optimization of seed compounds identified via high-throughput screening against methyltransferases. It falls under the classification of small molecule inhibitors, specifically targeting methyltransferases, with a focus on the inhibition of Protein Arginine Methyltransferase 4. The compound has shown significant selectivity for this target over other members of the Protein Arginine Methyltransferase family.
The synthesis of TP-064 involves several key steps that optimize its structure for enhanced activity against Protein Arginine Methyltransferase 4. The initial compounds were identified through extensive chemical library screening, which led to the development of TP-064 through structure-activity relationship studies.
The synthesis process includes:
The final chemical structure of TP-064 is represented by the formula with a molecular weight of 458.6 g/mol.
The molecular structure of TP-064 reveals several functional groups that contribute to its inhibitory activity. The compound features a complex arrangement that includes:
The co-crystal structure of TP-064 with Protein Arginine Methyltransferase 4 has been resolved at a resolution of 1.88 Å, providing detailed insights into how TP-064 interacts with its target at the molecular level.
TP-064 primarily functions by inhibiting the methyltransferase activity of Protein Arginine Methyltransferase 4. The compound demonstrates an impressive half-maximal inhibitory concentration (IC50) of less than 10 nM, indicating strong potency. It selectively inhibits the methylation of histone H3 and other substrates such as Mediator complex subunit 12, with IC50 values reported at approximately 43 nM.
The mechanism involves competitive inhibition where TP-064 binds to the active site of Protein Arginine Methyltransferase 4, preventing substrate access and subsequent methylation reactions.
The mechanism by which TP-064 exerts its effects involves several biochemical interactions:
Data from kinetic studies indicate that TP-064 exhibits a binding affinity characterized by a dissociation constant (Kd) value around 7.1 nM, further confirming its effectiveness as an inhibitor.
TP-064 possesses several notable physical and chemical properties:
These properties are critical for its application in laboratory settings and influence its bioavailability and efficacy in biological systems.
TP-064 serves as a valuable tool in scientific research, particularly in studies involving:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3